![molecular formula C6H4F2N2O3 B1423797 2-(Difluoromethoxy)-5-nitropyridine CAS No. 1192813-41-4](/img/structure/B1423797.png)
2-(Difluoromethoxy)-5-nitropyridine
Overview
Description
2-(Difluoromethoxy)-5-nitropyridine, also known as 2-DFMNP, is an organic compound that has recently gained attention in the scientific community due to its versatile applications. It is a nitropyridine derivative, which is a type of heterocyclic compound that contains a nitrogen atom and an aromatic ring. This compound has been studied for its potential applications in a range of fields, including organic synthesis, pharmaceuticals, and biochemistry. In
Scientific Research Applications
Pharmaceutical Intermediates
2-(Difluoromethoxy)-5-nitropyridine: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of difluoromethoxy groups into bioactive molecules, potentially enhancing their metabolic stability and bioavailability .
Antibacterial Research
Research into the antibacterial properties of difluoromethoxy compounds, including 2-(Difluoromethoxy)-5-nitropyridine , has shown promise. These compounds are being studied for their potential to act as antibacterial agents against resistant strains of bacteria .
Anesthetic Agents
The difluoromethoxy group is being investigated for its efficacy in anesthetic compounds2-(Difluoromethoxy)-5-nitropyridine may serve as a precursor in the development of new anesthetic agents with improved properties .
Anti-inflammatory Drugs
This compound is also explored for its role in the synthesis of anti-inflammatory drugs. It could be a key ingredient in the development of treatments for chronic inflammatory diseases .
Liquid Crystal Technology
In the field of technology, 2-(Difluoromethoxy)-5-nitropyridine is valuable for the development of liquid crystal displays (LCDs). The electronegative fluorine atoms contribute to the high polarity required for the construction of nematic liquid crystals containing permanent dipoles .
Agricultural Chemicals
The agricultural industry benefits from the use of 2-(Difluoromethoxy)-5-nitropyridine in the synthesis of pesticides and herbicides. Its incorporation into these products can enhance their effectiveness and specificity .
Organic Synthesis
As a building block in organic synthesis, 2-(Difluoromethoxy)-5-nitropyridine is used to introduce difluoromethoxy groups into complex organic molecules. This can significantly alter the physical and chemical properties of these molecules for various applications .
Enzyme Inhibition
Lastly, this compound is part of research into selective enzyme inhibitors. It may lead to the discovery of new drugs that can selectively inhibit specific enzymes involved in disease processes .
properties
IUPAC Name |
2-(difluoromethoxy)-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-5-2-1-4(3-9-5)10(11)12/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHADOSXRICWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-nitropyridine | |
CAS RN |
1192813-41-4 | |
Record name | 2-(Difluoromethoxy)-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(difluoromethoxy)-5-nitropyridine in the Pd-catalyzed fluoro-carbonylation reaction?
A1: 2-(Difluoromethoxy)-5-nitropyridine acts as a fluoro-carbonylation reagent in this reaction. [] It provides both the fluorine and the carbonyl groups needed to transform aryl, vinyl, and heteroaryl iodides into their corresponding fluoro-carbonyl derivatives. The reaction is catalyzed by palladium, and the presence of 2-(difluoromethoxy)-5-nitropyridine is crucial for the successful incorporation of the fluoro-carbonyl moiety.
Q2: What types of substrates are compatible with this reaction?
A2: The research demonstrates the effectiveness of this reaction on various aryl iodides, vinyl iodides, and heteroaryl iodides. [] This suggests a broad substrate scope and potential utility in synthesizing a diverse range of fluoro-carbonylated compounds.
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